N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide
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Overview
Description
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes a nicotinamide moiety, a cyclohexyl group, and a furylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
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Industry: : It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Nicotinamide Derivative: : The synthesis begins with the preparation of the nicotinamide derivative. This can be achieved by reacting nicotinic acid with an appropriate amine under dehydrating conditions to form the amide bond.
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Introduction of the Cyclohexyl Group: : The cyclohexyl group is introduced through a cyclohexylation reaction, where a cyclohexyl halide reacts with the nicotinamide derivative in the presence of a base.
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Attachment of the Furylmethyl Group: : The furylmethyl group is attached via a nucleophilic substitution reaction. This involves the reaction of a furylmethyl halide with the intermediate compound formed in the previous step.
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Final Coupling with Toluidinocarbonyl Group: : The final step involves the coupling of the intermediate with a toluidinocarbonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by:
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Inhibition of Enzymes: : Binding to and inhibiting the activity of enzymes involved in critical biochemical pathways.
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Receptor Modulation: : Interacting with cell surface or intracellular receptors to modulate signaling pathways.
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Gene Expression: : Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide can be compared with other nicotinamide derivatives, such as:
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Nicotinamide: : A simpler compound with a similar core structure but lacking the additional functional groups.
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Nicotinamide Riboside: : A derivative with a ribose sugar attached, known for its role in NAD+ metabolism.
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Isonicotinamide: : Similar to nicotinamide but with the amide group attached to the isonicotinic acid.
The uniqueness of this compound lies in its complex structure, which may confer distinct biological activities and chemical properties compared to simpler nicotinamide derivatives.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-19-9-3-4-12-22(19)27-24(30)25(13-5-2-6-14-25)28(18-21-11-8-16-31-21)23(29)20-10-7-15-26-17-20/h3-4,7-12,15-17H,2,5-6,13-14,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYORGFWPDNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.